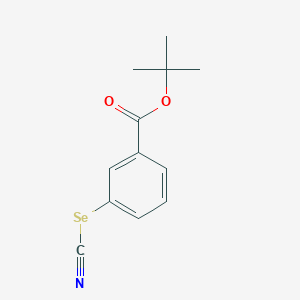

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester

Description

The selenocyanate moiety introduces unique redox and electronic properties, while the tert-butyl ester enhances steric hindrance and hydrolytic stability compared to smaller esters like methyl or ethyl .

Properties

CAS No. |

602307-41-5 |

|---|---|

Molecular Formula |

C12H13NO2Se |

Molecular Weight |

282.21 g/mol |

IUPAC Name |

tert-butyl 3-selenocyanatobenzoate |

InChI |

InChI=1S/C12H13NO2Se/c1-12(2,3)15-11(14)9-5-4-6-10(7-9)16-8-13/h4-7H,1-3H3 |

InChI Key |

CKHNHCYPNQAZFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)[Se]C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester typically involves the reaction of benzoic acid derivatives with selenocyanate reagents. One common method is the selenocyanation of benzoic acid derivatives using potassium selenocyanate (KSeCN) under mild conditions. The reaction is often carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as a transition metal complex .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Oxidation: The selenocyanato group can be oxidized to form seleninic acid derivatives.

Reduction: Reduction of the selenocyanato group can yield selenol compounds.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution reactions.

Major Products Formed

Oxidation: Seleninic acid derivatives.

Reduction: Selenol compounds.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenocyanate-containing compounds.

Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester involves its interaction with molecular targets and pathways within biological systems. The selenocyanato group can undergo redox reactions, generating reactive selenium species that can modulate cellular processes. These reactive species can interact with proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Analogs

Biological Activity

Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

- IUPAC Name : Benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester

- CAS Number : 602307-41-5

- Molecular Formula : C12H14N2O2Se

- Molecular Weight : 298.31 g/mol

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. In a study assessing various benzoic acid derivatives, compounds similar to 3-selenocyanato-1,1-dimethylethyl ester demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antioxidant Activity

The antioxidant potential of benzoic acid derivatives has been documented in several studies. The presence of the selenocyanate group enhances the radical scavenging ability of the compound. A comparative analysis showed that compounds with similar structures exhibited higher antioxidant activity than standard antioxidants like ascorbic acid .

Cytotoxic Effects

In vitro studies have shown that benzoic acid, 3-selenocyanato-, 1,1-dimethylethyl ester can induce apoptosis in cancer cell lines. The compound's cytotoxicity was assessed using MTT assays, revealing IC50 values in the micromolar range for various cancer cell lines. These findings suggest a potential role for this compound in cancer therapy .

The proposed mechanisms for the biological activity of benzoic acid derivatives include:

- Cell Membrane Disruption : The lipophilic nature allows penetration into bacterial membranes.

- Enzyme Inhibition : Interaction with key metabolic enzymes leads to reduced cellular viability.

- Induction of Apoptosis : Activation of caspases and other apoptotic pathways in cancer cells.

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-selenocyanato-. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Selenocyanato Benzoic Acid | 32 | Staphylococcus aureus |

| 3-Selenocyanato Benzoic Acid | 64 | Escherichia coli |

Study on Cytotoxicity

A recent investigation into the cytotoxic effects of benzoic acid derivatives revealed that the compound significantly inhibited cell growth in multiple cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 22 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.